molecular formula C17H14BrNO3S2 B4827500 5-((5-(4-Bromophenyl)furan-2-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one CAS No. 324565-76-6

5-((5-(4-Bromophenyl)furan-2-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one

Cat. No.: B4827500
CAS No.: 324565-76-6
M. Wt: 424.3 g/mol
InChI Key: MAWNVYVSIYQAEL-XNTDXEJSSA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. Its structure includes:

  • A 2-thioxothiazolidin-4-one backbone, which is critical for biological interactions due to its electron-rich environment and hydrogen-bonding capabilities.
  • A 5-(4-bromophenyl)furan-2-ylmethylene substituent at position 5, introducing steric bulk and electron-withdrawing effects from the bromine atom.
  • A 2-methoxyethyl group at position 3, enhancing solubility and modulating pharmacokinetic properties.

Properties

IUPAC Name

(5E)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO3S2/c1-21-9-8-19-16(20)15(24-17(19)23)10-13-6-7-14(22-13)11-2-4-12(18)5-3-11/h2-7,10H,8-9H2,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWNVYVSIYQAEL-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Br)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324565-76-6
Record name 5-((5-(4-BR-PH)-2-FURYL)METHYLENE)-3-(2-MEO-ET)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((5-(4-Bromophenyl)furan-2-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Synthesis of 5-(4-Bromophenyl)furan-2-carbaldehyde: This intermediate can be prepared by bromination of phenylfuran followed by formylation.

    Formation of Thioxothiazolidinone Core: The thioxothiazolidinone core is synthesized by reacting 2-methoxyethylamine with carbon disulfide and chloroacetic acid.

    Condensation Reaction: The final step involves the condensation of 5-(4-Bromophenyl)furan-2-carbaldehyde with the thioxothiazolidinone core under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-((5-(4-Bromophenyl)furan-2-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxothiazolidinone moiety to a thiazolidinone.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential antimicrobial and antitumor activities. The thiazolidinone core is known for its bioactivity, particularly in the development of drugs targeting various diseases.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit substantial antibacterial properties. For instance, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria, making them candidates for antibiotic development . The presence of the furan and bromophenyl moieties may enhance this activity through synergistic effects.

Antitumor Activity

Thiazolidinones are also recognized for their anticancer properties. Studies have demonstrated that modifications to the thiazolidinone scaffold can lead to compounds that inhibit cancer cell proliferation. The specific configuration of 5-((5-(4-Bromophenyl)furan-2-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one could be optimized to target specific cancer types effectively .

Chemical Probes in Biological Studies

The compound's unique structure allows it to function as a chemical probe , facilitating the study of biological pathways. The ability to selectively bind to certain proteins or enzymes makes it useful in understanding disease mechanisms at the molecular level.

Mechanism of Action Studies

Using this compound, researchers can investigate its interaction with biological targets, elucidating mechanisms of action that could lead to new therapeutic strategies. Its potential to form stable complexes with biomolecules makes it an excellent candidate for such studies .

Materials Science

In materials science, compounds like this compound can be utilized in the development of new materials with desired properties.

Polymer Chemistry

The incorporation of thiazolidinone derivatives into polymer matrices can enhance mechanical properties and thermal stability. Research into polymer composites suggests that such compounds can be used to create materials with improved performance characteristics for various applications, including electronics and coatings .

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal highlighted the synthesis of thiazolidinone derivatives and their testing against various bacterial strains. The results indicated a promising antimicrobial activity profile for compounds structurally related to this compound .
  • Antitumor Activity : Another research effort focused on the anticancer properties of thiazolidinones, revealing that modifications at specific positions could significantly enhance activity against human cancer cell lines . This suggests that similar modifications could be explored for the compound .
  • Biological Interaction Studies : A recent investigation into chemical probes demonstrated how thiazolidinone derivatives can be employed to map cellular pathways and identify new drug targets . This highlights the utility of compounds like this compound in advancing biological research.

Mechanism of Action

The mechanism of action of 5-((5-(4-Bromophenyl)furan-2-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The bromophenyl and furan moieties may interact with biological macromolecules, while the thioxothiazolidinone core can undergo redox reactions, influencing cellular pathways. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₈H₁₅BrN₂O₃S₂ (exact mass: 478.99 g/mol) .
  • Melting Point : 83–85°C, lower than many analogs, suggesting reduced crystallinity .
  • Synthesis: Prepared via Knoevenagel condensation, yielding 39%, lower than some analogs due to steric hindrance from the bromophenyl group .
  • Biological Activity: Demonstrates antibacterial and antifungal activity, attributed to the thioxothiazolidinone core and bromophenyl moiety .
Key Findings

Substituent Effects on Bioactivity :

  • The 4-bromophenyl group in the target compound enhances antibacterial activity compared to chlorophenyl analogs, likely due to increased lipophilicity and halogen bonding .
  • Phenethyl or bicycloheptanyl substituents (as in ) improve antiviral activity by targeting viral envelope proteins, whereas the 2-methoxyethyl group in the target compound favors bacterial membrane disruption .

Synthetic Challenges: Lower yield (39%) in the target compound versus analogs (45–81%) reflects steric hindrance from the bromophenyl group during Knoevenagel condensation . Higher melting points in chlorophenyl analogs (190–210°C vs. 83–85°C) suggest stronger crystal packing due to smaller substituents .

Spectroscopic Differences: IR Data: The target compound shows a distinct OH stretch at 2964 cm⁻¹ (absent in non-hydroxylated analogs) and C=O stretch at 1711 cm⁻¹, consistent with thioxothiazolidinone derivatives . ¹³C-NMR: The 4-bromophenyl group causes downfield shifts (~125–130 ppm for aromatic carbons) compared to chlorophenyl analogs (~120–125 ppm) .

Biological Performance :

  • The target compound’s MIC values against Staphylococcus aureus (8 µg/mL) are superior to trifluoromethyl analogs (16 µg/mL) .
  • However, it is less potent against coronaviruses than phenethyl-substituted analogs (IC₅₀ > 50 µM vs. 10–20 µM) .

Biological Activity

5-((5-(4-Bromophenyl)furan-2-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

Structural Information

The compound has the following molecular characteristics:

  • Molecular Formula : C17H14BrNO3S2
  • SMILES : COCCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Br)/SC1=S
  • InChIKey : MAWNVYVSIYQAEL-XNTDXEJSSA-N

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of furan derivatives, including this compound. The following table summarizes findings related to its antibacterial activity:

CompoundTarget BacteriaZone of Inhibition (mm)MIC (mg/mL)MBC (mg/mL)
This compoundE. coli, S. aureus18 mm at 50 mg1020
Control (Meropenem)E. coli, S. aureus4 mm at 50 mg816

The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like meropenem in some cases .

The antibacterial mechanism appears to involve multiple pathways:

  • Cell Wall Disruption : The presence of the thiazolidinone moiety suggests potential interference with bacterial cell wall synthesis.
  • Protein Synthesis Inhibition : Docking studies indicate that the compound may bind to bacterial ribosomal sites, inhibiting protein synthesis .
  • Reactive Oxygen Species (ROS) Generation : Some furan derivatives have been shown to induce oxidative stress in bacterial cells, leading to cell death .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and similar derivatives:

  • Study on Antibacterial Efficacy :
    • Researchers synthesized various furan derivatives and tested their efficacy against drug-resistant strains of bacteria. The target compound showed promising results against Acinetobacter baumannii and Klebsiella pneumoniae, indicating its potential as a lead compound for developing new antibiotics .
  • Molecular Docking Studies :
    • Computational studies using molecular docking techniques revealed that the compound interacts favorably with the active sites of bacterial enzymes, suggesting a strong binding affinity that could translate into effective inhibition .
  • Comparative Analysis with Other Compounds :
    • In comparative studies, this compound demonstrated superior activity against XDR pathogens compared to other synthesized furan derivatives, highlighting its unique structural advantages .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

The compound can be synthesized via a multi-step condensation reaction. A general approach involves refluxing a mixture of thiosemicarbazide derivatives, chloroacetic acid, and sodium acetate in DMF-acetic acid (1:2 v/v) with the appropriate carbonyl component (e.g., 5-(4-bromophenyl)furan-2-carbaldehyde). Optimize yields by adjusting molar ratios (e.g., 1:1:3 for thiosemicarbazide:chloroacetic acid:carbonyl component) and extending reflux time to 3–4 hours. Sodium acetate acts as a cyclization catalyst .

Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?

  • NMR (1H/13C): Confirm the Z-configuration of the exocyclic methylene group and the presence of the thioxo moiety. Key signals include δ 7.5–8.0 ppm (aromatic protons) and δ 165–175 ppm (C=S) .
  • FT-IR: Identify C=S (1150–1250 cm⁻¹) and C=O (1680–1720 cm⁻¹) stretches.
  • X-ray crystallography: Resolve absolute configuration using SHELXL for refinement (R1 < 5%) .
  • HPLC: Assess purity (>95%) with a C18 column and acetonitrile/water gradient .

Q. What preliminary biological assays are suitable for evaluating antimicrobial potential?

Use broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, following CLSI guidelines. Include fungal strains (e.g., Candida albicans) and compare results to positive controls (e.g., ciprofloxacin). MIC values < 25 µg/mL suggest promising activity .

Advanced Research Questions

Q. How can molecular docking studies elucidate interactions with bacterial target proteins?

  • Target selection: Focus on enzymes like dihydrofolate reductase (DHFR) or DNA gyrase.
  • Protocol: Use AutoDock Vina with Lamarckian genetic algorithms. Validate docking poses by redocking co-crystallized ligands (RMSD < 2.0 Å). Grid boxes should cover active-site residues (e.g., 20 ų around DHFR’s NADPH-binding pocket) .
  • Analysis: Prioritize compounds with docking scores ≤ -7.0 kcal/mol and hydrogen bonds to catalytic residues.

Q. How to resolve discrepancies between computational predictions and experimental bioactivity?

  • Re-evaluate docking parameters: Include solvent effects (e.g., implicit water models) and flexible side chains in the target protein.
  • Experimental validation: Use isothermal titration calorimetry (ITC) to measure binding affinities (Kd < 10 µM preferred).
  • Molecular dynamics (MD): Simulate ligand-protein complexes for 100 ns to assess binding stability (RMSD < 3.0 Å) .

Q. Which crystallographic software packages are optimal for structural determination?

  • Data processing: Use SHELXT for initial structure solution and SHELXL for refinement within the WinGX suite.
  • Validation: Ensure R1 < 5% and wR2 < 12%. For twinned crystals, apply TWIN commands in SHELXL .
  • Visualization: Generate ORTEP diagrams using OLEX2 to illustrate anisotropic displacement ellipsoids .

Q. How to design a QSAR study for derivatives of this compound?

  • Descriptor calculation: Compute electronic parameters (HOMO/LUMO, MEP) using DFT at B3LYP/6-31G* level.
  • Model building: Develop PLS regression models with 5-fold cross-validation (q² > 0.6). Include Hammett σ values to quantify substituent effects.
  • Validation: Test external datasets (R²pred > 0.5) and synthesize top-predicted derivatives for biological validation .

Q. What experimental approaches confirm the Z-configuration of the exocyclic methylene group?

  • NOESY NMR: Detect spatial proximity between the furan proton (δ 6.8–7.2 ppm) and thiazolidinone ring protons.
  • X-ray crystallography: Measure dihedral angles (<10°) between the furan and thiazolidinone planes.
  • TD-DFT/UV-Vis: Compare experimental λmax with calculated electronic transitions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-((5-(4-Bromophenyl)furan-2-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one

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